![molecular formula C12H19Br B562675 1-Bromo-3,5-dimethyladamantane-d6 CAS No. 1189429-92-2](/img/structure/B562675.png)
1-Bromo-3,5-dimethyladamantane-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-dimethyladamantane is a compound useful in organic synthesis . It is a clear colorless oil .
Synthesis Analysis
1-Bromo-3,5-dimethyladamantane is synthesized by heating 1,3-dimethyl adamantane and HBr in AcOH for 12 hours at 50-55° C .Molecular Structure Analysis
The molecular formula of 1-Bromo-3,5-dimethyladamantane is C12H19Br . The compound crystallizes into the orthorhombic system with space group P2 1 2 1 2 1 symmetry .Chemical Reactions Analysis
1-Bromo-3,5-dimethyladamantane was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol .Physical And Chemical Properties Analysis
1-Bromo-3,5-dimethyladamantane is a clear colorless oil . It has a molecular weight of 243.18 g/mol .Scientific Research Applications
Amidation Catalysis
1-Bromo-3,5-dimethyladamantane-d6 has been used in the amidation process catalyzed with manganese compounds and complexes . This process is significant in the field of organic chemistry, as amidation is a key step in the synthesis of many organic compounds.
Synthesis of 1,3-Dicarbonyl Adamantanes
This compound has been utilized in the one-pot synthesis of 1,3-dicarbonyl adamantanes . Adamantanes are a class of compounds that have applications in medicinal chemistry, materials science, and other fields.
Synthesis of 3,5-Dimethyladamantan-1-ol
1-Bromo-3,5-dimethyladamantane-d6 has also been used in the synthesis of 3,5-dimethyladamantan-1-ol . This compound is a derivative of adamantane and has potential applications in various areas of research.
Mechanism of Action
Target of Action
1-Bromo-3,5-dimethyladamantane-d6 is an organic intermediate that can be used in laboratory development and pharmaceutical synthesis . It is primarily used as a memantine intermediate . Memantine is an open-channel, low-affinity, uncompetitive antagonist of N-methyl-D-aspartate receptors (NMDAR) which are largely dependent on the single excitatory agonist glutamate .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol . The amidation of 1-bromo-3,5-dimethyladamantane is catalyzed with manganese compounds and complexes .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of memantine , which is known to selectively block ion channels under pathological conditions, thus maintaining an optimal level of NMDA .
Pharmacokinetics
As an organic intermediate, its bioavailability would be largely dependent on the specific conditions of the reaction it is involved in .
Result of Action
The primary result of the action of 1-Bromo-3,5-dimethyladamantane-d6 is the production of other compounds through chemical reactions. For example, it is used in the synthesis of 1,3-dicarbonyl adamantanes and 3,5-dimethyladamantan-1-ol .
properties
IUPAC Name |
1-bromo-3,5-bis(trideuteriomethyl)adamantane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXLVDIVQWYJR-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)Br)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.